molecular formula C18H21NO2S B11074215 4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide

4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide

Cat. No.: B11074215
M. Wt: 315.4 g/mol
InChI Key: XOBKMGULILSBKY-UHFFFAOYSA-N
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Description

4-Ethoxy-3-Methoxy-N-(2-Phenylethyl)Benzene-1-Carbothioamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of ethoxy and methoxy groups attached to the benzene ring, along with a phenylethyl group and a carbothioamide functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-Methoxy-N-(2-Phenylethyl)Benzene-1-Carbothioamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzene Derivative: The starting material, 4-ethoxy-3-methoxybenzaldehyde, is subjected to a reaction with phenylethylamine in the presence of a suitable catalyst to form the corresponding Schiff base.

    Thioamide Formation: The Schiff base is then treated with a thioamide reagent, such as thiourea, under acidic conditions to yield the final product, 4-Ethoxy-3-Methoxy-N-(2-Phenylethyl)Benzene-1-Carbothioamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the thioamide group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-3-methoxy-N-(2-phenylethyl)benzene-1-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethoxy-3-Methoxy-N-(2-Phenylethyl)Benzene-1-Carbothioamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-Methoxy-N-(2-Phenylethyl)Benzene-1-Carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Ethoxy-3-Methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Ethoxy-3-Methoxybenzoic Acid: An oxidation product of the target compound.

    4-Ethoxy-3-Methoxy-N-(2-Phenylethyl)Benzene-1-Amine: A reduction product of the target compound.

Uniqueness: 4-Ethoxy-3-Methoxy-N-(2-Phenylethyl)Benzene-1-Carbothioamide is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, along with a phenylethyl group and a carbothioamide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide

InChI

InChI=1S/C18H21NO2S/c1-3-21-16-10-9-15(13-17(16)20-2)18(22)19-12-11-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3,(H,19,22)

InChI Key

XOBKMGULILSBKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)NCCC2=CC=CC=C2)OC

Origin of Product

United States

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